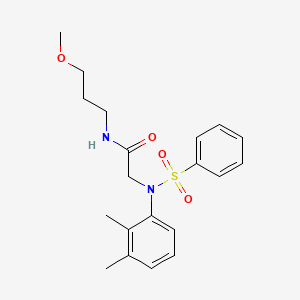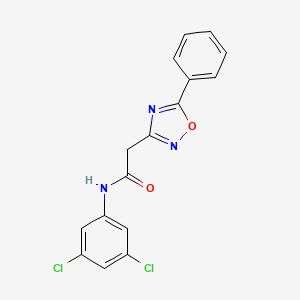![molecular formula C22H23N3O2 B5213142 2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide, commonly known as BIIM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indanecarboxamides and has a chemical formula of C26H27N3O2. The compound has gained popularity due to its potential therapeutic applications in various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of BIIM is not fully understood. However, studies have shown that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BIIM has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating various oncogenes. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.
Biochemical and Physiological Effects:
BIIM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB. The compound has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BIIM is its potential therapeutic applications in various diseases, including cancer. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BIIM has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. However, one of the major limitations of BIIM is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
Direcciones Futuras
There are various future directions for BIIM. One of the major future directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another future direction is the development of new derivatives of BIIM that can improve its therapeutic potential. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of BIIM and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of BIIM is a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-indanecarboxylic acid with thionyl chloride to form 2-indanecarboxylic acid chloride. The acid chloride is then reacted with benzylamine to form 2-benzylamino-2-indanecarboxamide. The next step involves the reaction of 3-amino-5-methylisoxazole with 2-benzylamino-2-indanecarboxamide to form BIIM. The final product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BIIM has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been used in the development of various drugs, including anti-cancer agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(16-17-7-3-2-4-8-17)22(13-18-9-5-6-10-19(18)14-22)21(26)23-15-20-11-12-27-24-20/h2-12H,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBCAZTRCMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213075.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)
![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)